![molecular formula C12H20O2 B13528826 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid: is a bicyclic compound featuring a norbornane structure with a carboxylic acid functional group This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which is commercially available or can be synthesized from norbornene.
Functionalization: The bicyclo[2.2.1]heptane is functionalized to introduce the carboxylic acid group. This can be achieved through a series of reactions, including oxidation and carboxylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or aldehydes.
Reduction Products: Reduced forms like alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The rigid bicyclic structure makes it a valuable building block in the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure is explored for potential therapeutic applications, including as a scaffold for drug design.
Industry:
Materials Science: It is investigated for use in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides rigidity and stability. These interactions can influence various biochemical pathways and molecular processes.
類似化合物との比較
Bicyclo[2.2.1]heptane: The parent compound without the carboxylic acid and dimethyl groups.
2,2-Dimethylpropanoic Acid: A simpler analog without the bicyclic structure.
Norbornane Derivatives: Compounds with similar bicyclic frameworks but different functional groups.
Uniqueness:
Structural Rigidity: The bicyclic structure imparts unique rigidity and stability.
Functional Versatility: The presence of both the carboxylic acid and dimethyl groups allows for diverse chemical reactivity and applications.
This compound’s unique combination of structural features and functional groups makes it a valuable entity in various fields of scientific research and industrial applications.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H20O2/c1-12(2,11(13)14)7-10-6-8-3-4-9(10)5-8/h8-10H,3-7H2,1-2H3,(H,13,14) |
InChIキー |
KRUBGJXYTUVSHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CC2CCC1C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


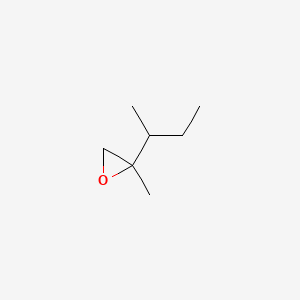
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)
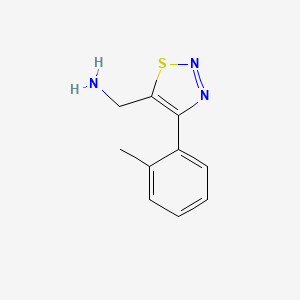
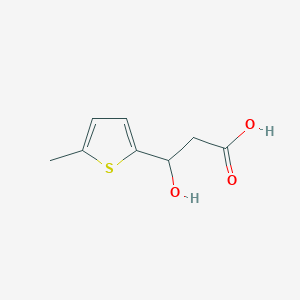
![Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate](/img/structure/B13528766.png)
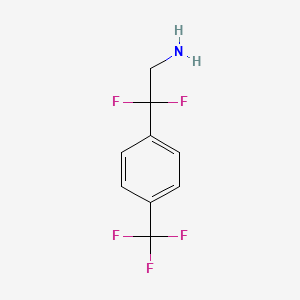
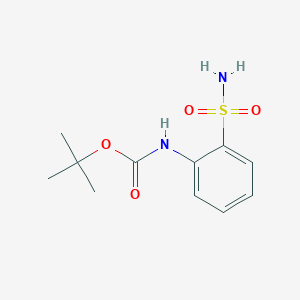

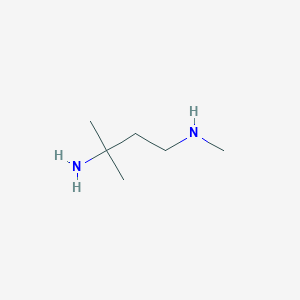
![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)


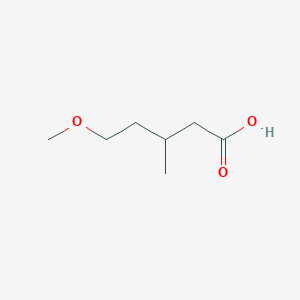
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)
